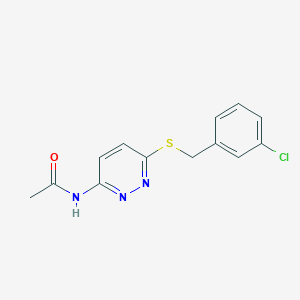

N-(6-((3-chlorobenzyl)thio)pyridazin-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

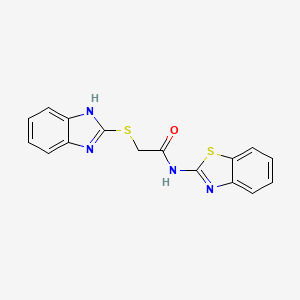

This compound is a derivative of pyridazine, which is a basic aromatic ring with two nitrogen atoms. It also contains a benzyl group attached via a sulfur atom, and an acetamide group attached to the pyridazine ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The benzyl group might undergo reactions typical of aromatic compounds, while the acetamide group might participate in reactions typical of amides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined using standard laboratory techniques .Applications De Recherche Scientifique

Anti-Tubercular Activity

- Findings : Several compounds demonstrated significant activity, with IC50 values ranging from 1.35 to 2.18 μM. Notably, these compounds were non-toxic to human cells .

Cytotoxicity Against Cancer Cells

- Findings : The compound N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide exhibited promising cytotoxic activity .

Anti-Inflammatory Potential

- Findings : These compounds showed potential inhibition of prostaglandin biosynthesis, suggesting anti-inflammatory activity .

Future Prospects

Mécanisme D'action

Target of Action

The primary target of N-(6-((3-chlorobenzyl)thio)pyridazin-3-yl)acetamide is the α-glucosidase enzyme . This enzyme is located in the small intestine and plays a crucial role in the digestion of carbohydrates, specifically in the cleavage of 1,4-α-glycosidic linkage of oligo and polysaccharides .

Mode of Action

N-(6-((3-chlorobenzyl)thio)pyridazin-3-yl)acetamide interacts with the α-glucosidase enzyme, inhibiting its activity . The compound exhibits competitive inhibition behavior , meaning it competes with the substrate for the active site of the enzyme. This results in a decrease in the rate of carbohydrate digestion, thereby delaying glucose absorption in the digestive system .

Biochemical Pathways

By inhibiting the α-glucosidase enzyme, N-(6-((3-chlorobenzyl)thio)pyridazin-3-yl)acetamide affects the carbohydrate digestion pathway . This leads to a suppression of postprandial hyperglycemia, which is the high blood sugar level that occurs after a meal . This effect can be beneficial in the management of conditions like diabetes mellitus, where blood glucose levels need to be tightly controlled .

Result of Action

The inhibition of α-glucosidase by N-(6-((3-chlorobenzyl)thio)pyridazin-3-yl)acetamide results in a decrease in the rate of carbohydrate digestion . This leads to a delay in glucose absorption in the digestive system, thereby suppressing postprandial hyperglycemia . This can help manage blood glucose levels in conditions like diabetes mellitus .

Safety and Hazards

Propriétés

IUPAC Name |

N-[6-[(3-chlorophenyl)methylsulfanyl]pyridazin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3OS/c1-9(18)15-12-5-6-13(17-16-12)19-8-10-3-2-4-11(14)7-10/h2-7H,8H2,1H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKVBQFBVJYHKTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(C=C1)SCC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-((3-chlorobenzyl)thio)pyridazin-3-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-indol-3-yl)ethyl]-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2756296.png)

![Methyl 2-[2-[2-(3-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2756297.png)

![5-cyano-4-(furan-2-yl)-N-(furan-2-ylmethyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B2756300.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2756303.png)

![6-(2,5-Dimethylfuran-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2756305.png)

![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2756306.png)

![2-(2,4-difluorophenyl)-6-methylchromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2756308.png)

![5-((3,4-Dimethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2756309.png)

![ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2756312.png)

![N-{3'-acetyl-1-[2-(2-chlorophenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2756316.png)